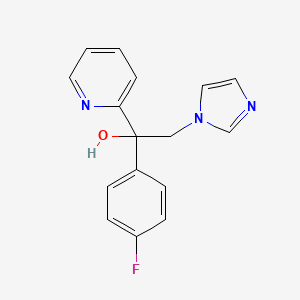
1-(4-Fluoro-phenyl)-2-imidazol-1-yl-1-pyridin-2-yl-ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-FLUOROPHENYL)-2-(1H-IMIDAZOL-1-YL)-1-(2-PYRIDYL)-1-ETHANOL is a synthetic organic compound that features a fluorophenyl group, an imidazole ring, and a pyridyl group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-FLUOROPHENYL)-2-(1H-IMIDAZOL-1-YL)-1-(2-PYRIDYL)-1-ETHANOL typically involves multi-step organic reactions. A common approach might include:
Formation of the imidazole ring: This can be achieved through the condensation of glyoxal, formaldehyde, and ammonia or primary amines.
Attachment of the fluorophenyl group: This step might involve a nucleophilic aromatic substitution reaction where a fluorobenzene derivative reacts with an appropriate nucleophile.
Formation of the pyridyl group: This could involve a coupling reaction, such as a Suzuki or Heck reaction, to attach the pyridyl group to the imidazole ring.
Final assembly: The final step would involve the formation of the ethanol moiety, possibly through a reduction reaction.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-(4-FLUOROPHENYL)-2-(1H-IMIDAZOL-1-YL)-1-(2-PYRIDYL)-1-ETHANOL can undergo various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to a ketone or carboxylic acid.
Reduction: The imidazole ring can be reduced under specific conditions.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of reduced imidazole derivatives.
Substitution: Formation of substituted fluorophenyl derivatives.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: As a probe to study biological systems.
Medicine: Potential therapeutic agent due to its structural similarity to known bioactive compounds.
Industry: As an intermediate in the synthesis of pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism of action of 1-(4-FLUOROPHENYL)-2-(1H-IMIDAZOL-1-YL)-1-(2-PYRIDYL)-1-ETHANOL would depend on its specific biological target. Generally, compounds with imidazole and pyridyl groups can interact with enzymes or receptors, modulating their activity. The fluorophenyl group can enhance binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Chlorophenyl)-2-(1H-imidazol-1-yl)-1-(2-pyridyl)-1-ethanol
- 1-(4-Bromophenyl)-2-(1H-imidazol-1-yl)-1-(2-pyridyl)-1-ethanol
- 1-(4-Methylphenyl)-2-(1H-imidazol-1-yl)-1-(2-pyridyl)-1-ethanol
Uniqueness
1-(4-FLUOROPHENYL)-2-(1H-IMIDAZOL-1-YL)-1-(2-PYRIDYL)-1-ETHANOL is unique due to the presence of the fluorine atom, which can significantly influence the compound’s chemical properties, such as its lipophilicity, metabolic stability, and binding interactions.
Properties
Molecular Formula |
C16H14FN3O |
|---|---|
Molecular Weight |
283.30 g/mol |
IUPAC Name |
1-(4-fluorophenyl)-2-imidazol-1-yl-1-pyridin-2-ylethanol |
InChI |
InChI=1S/C16H14FN3O/c17-14-6-4-13(5-7-14)16(21,11-20-10-9-18-12-20)15-3-1-2-8-19-15/h1-10,12,21H,11H2 |
InChI Key |
PQTWCAVQGUOKRL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)C(CN2C=CN=C2)(C3=CC=C(C=C3)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[3-(3-nitrophenyl)-1H-1,2,4-triazol-5-yl]ethanamine](/img/structure/B11052010.png)
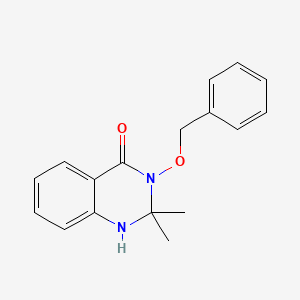

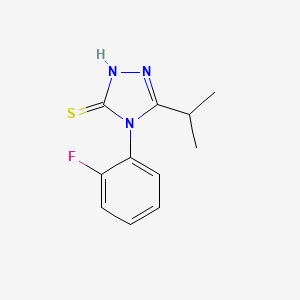
![7-[(2-Chlorophenyl)carbonyl]-2,3-dihydro-1,4-benzodioxine-6-carbonitrile](/img/structure/B11052039.png)
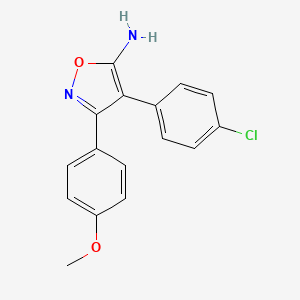
![1,4-Bis(4-methoxyphenyl)-N~2~-(2-methylphenyl)-5,6,7,8-tetrahydro-2A,4A-diazacyclopenta[CD]azulene-2-carbothioamide](/img/structure/B11052050.png)
![Methyl 2-({[(5-ethyl-4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]acetyl}amino)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate](/img/structure/B11052055.png)
![9-chloro-8-[(3-methylpiperidin-1-yl)sulfonyl]-6H-pyrido[1,2-a]quinazolin-6-one](/img/structure/B11052059.png)
![2-(3,5-dichlorophenyl)-4,4,6-trimethyl-5H-[1,2]thiazolo[5,4-c]quinoline-1-thione](/img/structure/B11052062.png)
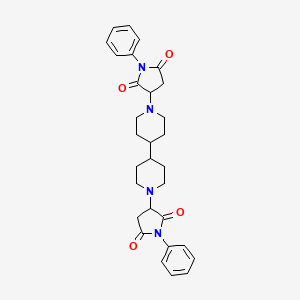
![4-(6,7-dimethoxy-1,3-benzodioxol-5-yl)-6-methyl-1-(propan-2-yl)-1,4-dihydropyrazolo[3,4-d][1,3]thiazin-3(2H)-one](/img/structure/B11052084.png)
![2-amino-7-(diethylamino)-4-[4-(dimethylamino)phenyl]-4H-chromene-3-carbonitrile](/img/structure/B11052090.png)
![3,6-bis(4-methoxyphenyl)-4a,7a,8,8a-tetrahydro-3aH-4,8-methano[1,2]oxazolo[4,5-f]isoindole-5,7(4H,6H)-dione](/img/structure/B11052091.png)
